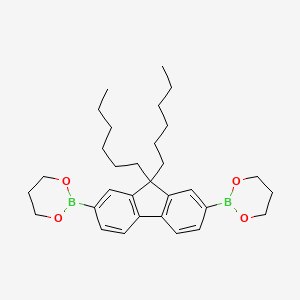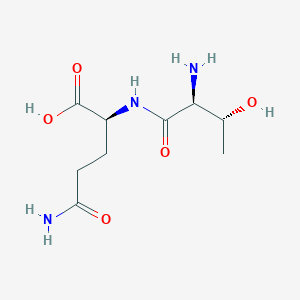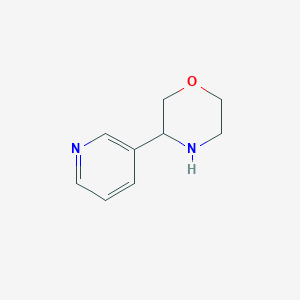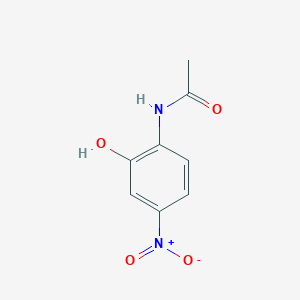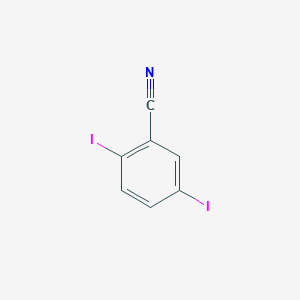![molecular formula C39H61N11O12S2 B1587677 [Thr4,Gly7]OT CAS No. 60786-59-6](/img/structure/B1587677.png)
[Thr4,Gly7]OT
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Thr4,Gly7]OT, also known as [Tyr4,Gly7]oxytocin, is a synthetic oxytocin analog that has been developed for use in laboratory experiments. Oxytocin is a peptide hormone that is naturally produced in the hypothalamus of mammals, and it is known to play a role in a variety of physiological processes such as social behavior, sexual behavior, and even maternal behavior. The development of [Thr4,Gly7]OT has allowed researchers to study oxytocin’s effects in greater detail, as it is more stable and has a longer-lasting effect than natural oxytocin. We will also discuss potential future directions for research related to this synthetic oxytocin analog.
Aplicaciones Científicas De Investigación
Neuroscience
“[Thr4,Gly7]OT” is a highly selective ligand for central and peripheral OT receptors . It has been used in research to study oxytocin receptors in rat hippocampal synaptic plasma membranes . The ligand labels oxytocin receptors selectively, with equilibrium dissociation constants between 1.0 and 2.0 nM . This suggests a high affinity for all the oxytocin receptors investigated .
Pharmacology
“[Thr4,Gly7]OT” is a specific OT receptor agonist . It has been used in research to study the effects of oxytocin on various physiological processes . The ligand can induce neuronal excitation by activating TRPV1 channels and inhibiting K+ channels .
Neurophysiology
“[Thr4,Gly7]OT” has been used to study neuronal excitation in the paraventricular thalamus (PVT) neurons . The ligand evokes an inward current of 5.9 pA in PVT neurons . It also increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in PVT neurons .
Endocrinology
“[Thr4,Gly7]OT” has been used in research to study the role of oxytocin in the regulation of nitric oxide production in the paraventricular nucleus of the hypothalamus of male rats . The ligand, when administered intracerebroventricularly, increases nitric oxide production .
Neuropharmacology
“[Thr4,Gly7]OT” is a specific OT receptor agonist . It has been used in research to study the effects of oxytocin on neuronal excitation . The ligand can induce neuronal excitation by activating TRPV1 channels and inhibiting K+ channels .
Biochemistry
“[Thr4,Gly7]OT” has been used in research to study the binding characteristics of oxytocin receptors in rat hippocampal synaptic plasma membranes . The ligand labels oxytocin receptors selectively, with equilibrium dissociation constants between 1.0 and 2.0 nM . This suggests a high affinity for all the oxytocin receptors investigated .
Propiedades
IUPAC Name |
(2S)-N-[(2R)-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H61N11O12S2/c1-6-19(4)31(49-37(60)25(46-33(56)23(40)16-63)12-21-7-9-22(52)10-8-21)38(61)50-32(20(5)51)39(62)47-26(13-28(41)53)36(59)48-27(17-64)35(58)44-15-30(55)45-24(11-18(2)3)34(57)43-14-29(42)54/h7-10,16,18-20,23-27,31-32,51-52,64H,6,11-15,17,40H2,1-5H3,(H2,41,53)(H2,42,54)(H,43,57)(H,44,58)(H,45,55)(H,46,56)(H,47,62)(H,48,59)(H,49,60)(H,50,61)/t19-,20+,23-,24-,25-,26-,27-,31-,32-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRRTEZQOSELMP-IKNHWLCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)NCC(=O)NC(CC(C)C)C(=O)NCC(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H61N11O12S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
940.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Thr4,Gly7]OT | |
CAS RN |
60786-59-6 |
Source


|
| Record name | Oxytocin, thr(4)-gly(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060786596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

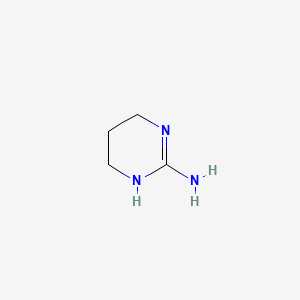
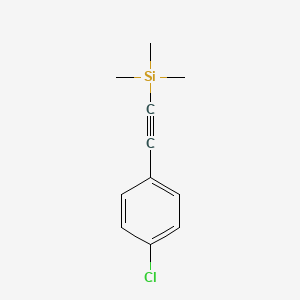
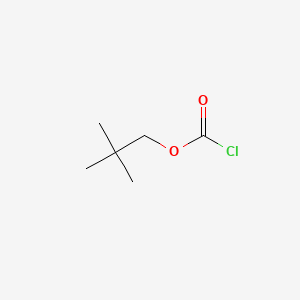
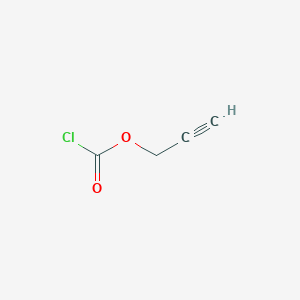
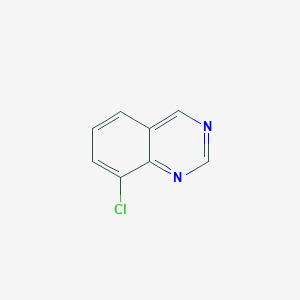
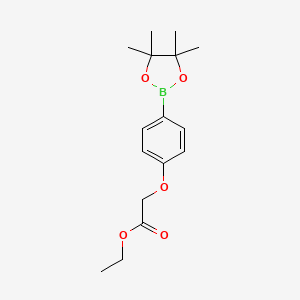
![2-[N-(o-Methylphenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1587602.png)
